molecular formula C22H25Cl2N3O2 B1195642 4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine

4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine

Cat. No. B1195642
M. Wt: 434.4 g/mol
InChI Key: UEFVAUCKVCFRDW-UHFFFAOYSA-N
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Patent
US06376511B2

Procedure details

A mixture of 12.2 g of 5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-8-[(4-phthalimido-1methylbutyl)amino]quinoline (21.6 mM) and 4 ml of 98% hydrazene hydrate in 500 ml of ethanol was refluxed 5 hours. The reaction mixture was evaporated under vacuum and the residue was partitioned between 400 ml of 10% potassium hydroxide and 400 ml of ethyl acetate. The organic layer was washed twice with 300 ml of 10% potassium hydroxide then four times with water, dried with anhydrous sodium sulfate and evaporated. The residue was used in the next reaction with out further purification.
Name
5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-8-[(4-phthalimido-1methylbutyl)amino]quinoline
Quantity
12.2 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:36]=[CH:37][C:38]=1[Cl:39])[O:5][C:6]1[C:15]([O:16][CH3:17])=[CH:14][C:13]([NH:18][CH:19]([CH3:34])[CH2:20][CH2:21][CH2:22][N:23]2C(=O)C3=CC=CC=C3C2=O)=[C:12]2[C:7]=1[C:8]([CH3:35])=[CH:9][CH:10]=[N:11]2>C(O)C>[NH2:23][CH2:22][CH2:21][CH2:20][CH:19]([NH:18][C:13]1[CH:14]=[C:15]([O:16][CH3:17])[C:6]([O:5][C:4]2[CH:36]=[CH:37][C:38]([Cl:39])=[C:2]([Cl:1])[CH:3]=2)=[C:7]2[C:12]=1[N:11]=[CH:10][CH:9]=[C:8]2[CH3:35])[CH3:34]

Inputs

Step One
Name
5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-8-[(4-phthalimido-1methylbutyl)amino]quinoline
Quantity
12.2 g
Type
reactant
Smiles
ClC=1C=C(OC2=C3C(=CC=NC3=C(C=C2OC)NC(CCCN2C(C=3C(C2=O)=CC=CC3)=O)C)C)C=CC1Cl
Name
hydrate
Quantity
4 mL
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 400 ml of 10% potassium hydroxide and 400 ml of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed twice with 300 ml of 10% potassium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
four times with water, dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was used in the next reaction with out further purification

Outcomes

Product
Name
Type
Smiles
NCCCC(C)NC=1C=C(C(=C2C(=CC=NC12)C)OC1=CC(=C(C=C1)Cl)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.